molecular formula C14H14ClFN2O2 B15338616 tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate

tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate

Cat. No.: B15338616
M. Wt: 296.72 g/mol
InChI Key: BYHGZANXOHKBPS-UHFFFAOYSA-N
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Description

tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a fluoro substituent on the quinazoline ring, along with an acetate group.

Preparation Methods

The synthesis of tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Introduction of Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride (SOCl₂) and fluorinating agents.

    tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of an acid catalyst.

    Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to introduce the acetate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO₄), while reduction can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazoline derivatives.

    Medicine: Quinazoline derivatives have shown potential as anticancer, antiviral, and antibacterial agents. This compound may be investigated for similar therapeutic applications.

    Industry: It can be used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate include other quinazoline derivatives with different substituents. Some examples are:

    2-Chloro-6-fluoroquinazoline: Lacks the tert-butyl and acetate groups.

    tert-Butyl 2-Chloroquinazoline-4-acetate: Lacks the fluoro substituent.

    tert-Butyl 6-Fluoroquinazoline-4-acetate: Lacks the chloro substituent.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

tert-butyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-6-8(16)4-5-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3

InChI Key

BYHGZANXOHKBPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl

Origin of Product

United States

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